2-(Propan-2-yl)phenyl 3-bromobenzoate
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Overview
Description
2-(Propan-2-yl)phenyl 3-bromobenzoate is an organic compound that belongs to the ester group of compounds. It is synthesized by the reaction of 2-(propan-2-yl)phenol with 3-bromobenzoic acid in the presence of an acid catalyst . This compound is characterized by its unique structure, which includes a bromine atom attached to a benzene ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl 3-bromobenzoate typically involves the esterification reaction between 2-(propan-2-yl)phenol and 3-bromobenzoic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl 3-bromobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in polar solvents like ethanol or water.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used as reducing agents in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl benzoates.
Reduction Reactions: The major product is 2-(propan-2-yl)phenyl 3-bromobenzyl alcohol.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Scientific Research Applications
2-(Propan-2-yl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenyl 3-bromobenzoate: Lacks the propan-2-yl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-(Propan-2-yl)phenyl benzoate: Lacks the bromine atom, which reduces its ability to undergo substitution reactions.
2-(Propan-2-yl)phenyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
2-(Propan-2-yl)phenyl 3-bromobenzoate is unique due to the presence of both the propan-2-yl group and the bromine atom, which confer specific reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
6344-33-8 |
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Molecular Formula |
C16H15BrO2 |
Molecular Weight |
319.19 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C16H15BrO2/c1-11(2)14-8-3-4-9-15(14)19-16(18)12-6-5-7-13(17)10-12/h3-11H,1-2H3 |
InChI Key |
VKOJPLGZKQLVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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